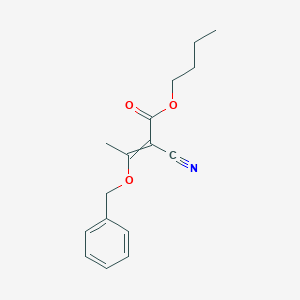
Butyl 3-(benzyloxy)-2-cyanobut-2-enoate
Beschreibung
Butyl 3-(benzyloxy)-2-cyanobut-2-enoate is an α,β-unsaturated ester featuring a benzyloxy group at the C3 position and a cyano group at C2, with a butyl ester moiety. Its structure (molecular formula: C₁₆H₁₇NO₃, molar mass: 271.3 g/mol*) positions it as a reactive intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
78857-84-8 |
|---|---|
Molekularformel |
C16H19NO3 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
butyl 2-cyano-3-phenylmethoxybut-2-enoate |
InChI |
InChI=1S/C16H19NO3/c1-3-4-10-19-16(18)15(11-17)13(2)20-12-14-8-6-5-7-9-14/h5-9H,3-4,10,12H2,1-2H3 |
InChI-Schlüssel |
NBGCOVKFHIYSTI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(=C(C)OCC1=CC=CC=C1)C#N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(benzyloxy)-2-cyanobut-2-enoate typically involves the esterification of 3-(benzyloxy)-2-cyanobut-2-enoic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 3-(benzyloxy)-2-cyanobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Butyl 3-(benzyloxy)-2-cyanobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ester and cyano groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butyl 3-(benzyloxy)-2-cyanobut-2-enoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The cyano group can undergo nucleophilic addition reactions, forming various derivatives. The benzyloxy group can participate in electrophilic aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[(Benzyloxy)imino]-3-oxobutanoate (CAS 289882-17-3)
- Molecular Formula: C₁₃H₁₅NO₄
- Molar Mass : 249.26 g/mol
- Key Differences: Substituents: Contains a 3-oxo group and a benzyloxyimino group at C2 instead of cyano and benzyloxy groups. Reactivity: The imino group enables oxime-related transformations (e.g., Beckmann rearrangements), while the oxo group participates in keto-enol tautomerism. The ethyl ester confers lower lipophilicity than the butyl ester, affecting solubility in organic media .
Methyl 2-Benzoylamino-3-oxobutanoate
- Molecular Formula: C₁₂H₁₃NO₄
- Molar Mass : 235.2 g/mol*
- Key Differences: Substituents: Features a benzoylamino group at C2 and a 3-oxo group, lacking the cyano functionality. Reactivity: Under polyphosphoric acid (PPA), it cyclizes to form oxazolo[4,5-c]quinolines or imidazole carboxylates, leveraging the amide group’s nucleophilicity. The methyl ester limits solubility in non-polar solvents compared to butyl analogs .
Data Table: Structural and Functional Comparison
*Calculated based on molecular formulas.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


